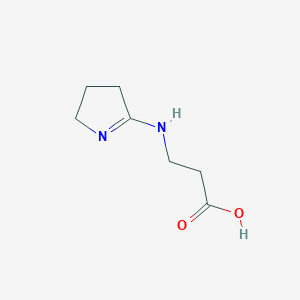

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine

Descripción

Propiedades

IUPAC Name |

3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQNFMWNADKYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3,4-dihydro-2H-pyrroles

One method for synthesizing 3,4-dihydro-2H-pyrroles involves the hydrogenation and cyclization of nitro ketones, which can be derived from a ketone, an aldehyde, and a nitroalkane via aldol condensation and Michael addition reactions. The hydrogenative cyclization of 4-nitro-1,3-diphenylbutan-1-one to 3,5-diphenyl-3,4-dihydro-2H-pyrrole can be achieved using a Ni/SiO2 catalyst via hydrogenation of nitro ketones and subsequent cyclization.

Table 1: Optimization of Reaction Conditions for Hydrogenative Cyclization

| Entry | Solvent | Yield of 3,5-diphenyl-3,4-dihydro-2H-pyrrole (%) |

|---|---|---|

| 1 | Methylcyclohexane | 39 |

| 2 | Acetonitrile | Increased yield compared to methylcyclohexane |

Synthesis of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole

To synthesize 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole, methyl 3-fluorobenzoate is added to a solution of NaH in anhydrous THF with mechanical agitation. The mixture is heated to 60 °C, resulting in a yellow oil with a yield of 77.5%.

- 1H-NMR (600 MHz, Chloroform-d): δ 7.61–7.52 (m, 2H), 7.40–7.33 (m, 1H), 7.15–7.08 (m, 1H), 4.09–4.05 (m, 2H), 2.94–2.90 (m, 2H), 2.08–2.01 (m, 2H).

- 13C-NMR (151 MHz, Chloroform-d): δ 172.3, 162.8 (d, J = 245.9 Hz), 136.9 (d, J = 7.4 Hz), 130.0 (d, J = 7.6 Hz), 123.4 (d, J = 2.4 Hz), 117.2 (d, J = 21.7 Hz), 114.4 (d, J = 22.6 Hz), 61.6, 35.0, 22.7.

Synthesis of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole

For the synthesis of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole, methyl 4-fluorobenzoate is added to a solution of NaH. The resulting solid is dissolved in petroleum ether and collected, yielding a yellow solid with a yield of 79.5%.

- 1H-NMR (600 MHz, Chloroform-d): δ 7.85–7.71 (m, 2H), 7.10–7.06 (m, 2H), 4.07–4.03 (m, 2H), 2.94–2.89 (m, 2H), 2.07–2.01 (m, 2H).

- 13C-NMR (151 MHz, Chloroform-d): δ 172.1, 164.1 (d, J = 249.8 Hz), 130.9 (d, J = 3.5 Hz), 129.6 (d, J =8.5 Hz), 115.4 (d, J =21.7 Hz), 61.5, 35.0, 22.8.

Additional Pyrrole Synthesis Method

An alternative method involves synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones from sulfur ylides without transition metals in one step.

General Procedure for Synthesis of 5-Hydroxy-1H-pyrrol-2-(5H)-ones

- React a sulfonium salt with a base in a solvent.

- Purify the compound by column chromatography on neutral alumina. Elute non-polar impurities with 50% EtOAc/hexane, and the desired compounds with DCM and methanol in a 99:1 ratio.

Table 2: Synthesis of 5-Hydroxy-1H-pyrrol-2-(5H)-ones

| Entry | Base | Solvent | Additive | Yield (%) |

|---|---|---|---|---|

| 16 | Et3N | CH3CN | BPh4 | 85 |

| 17 | Piperidine | CH3CN | BPh4 | 90 |

Synthesis of Pyrrole Derivatives

To synthesize 2-amino-1-(3,4-dichlorophenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, mix benzoin and 3,4-dichlorophenyl amine in dry benzene at 80°C for 9 hours. Cool the reaction mixture, add malononitrile, followed by a catalytic amount of pyridine, and reflux until a solid forms. Evaporate the solvent under reduced pressure and recrystallize the residue from methanol to obtain the product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the nitrogen atom in the pyrrole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibody-Drug Conjugates (ADCs)

One of the prominent applications of N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine is in the development of antibody-drug conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy tissues. Research has shown that dipeptides like valine-alanine (VA), which shares structural similarities with this compound, can enhance the stability and efficacy of ADCs. Specifically, VA-based ADCs have demonstrated comparable performance to traditional linkers while improving stability and reducing aggregation in therapeutic applications .

Inhibition of Glutaminyl Cyclase

this compound derivatives have been studied for their ability to inhibit glutaminyl cyclase (QC), an enzyme implicated in neurodegenerative diseases. Inhibitors derived from this compound class show promise in modulating QC activity, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Biochemistry

Chiral Recognition and Photoreactivity

The compound's β-amino acid structure allows it to participate in chiral recognition processes. Studies indicate that complexes formed with iridium(III) exhibit distinct photoreactions when interacting with β-amino acids like this compound. This property is significant for developing new materials and catalysts in organic synthesis .

Biotransformation Studies

this compound has been utilized in biotransformation studies to explore enzymatic activities. Its interactions with various enzymes can lead to insights into metabolic pathways involving β-amino acids and their derivatives, which are crucial for understanding biological processes at the molecular level .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research into its application as a monomer reveals potential for creating advanced materials with tailored properties for specific industrial applications .

Case Studies

Mecanismo De Acción

The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to antiviral activity .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes critical differences between N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine and related beta-alanine derivatives:

Key Structural-Activity Relationships

- Pyrrolidine vs. Thienyl Groups : The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound contributes to its pesticidal efficacy by facilitating carbamate bond formation and soil stability. In contrast, the thienyl group in 2-(2-thienyl)alanine enhances antimicrobial properties, likely due to sulfur’s electron-rich nature .

- Carbamate vs. Isoxazolinone Moieties: Benfuracarb (derived from the target compound) relies on carbamate chemistry for insecticidal action, while gamma-glutamyl-beta-(isoxazolin-5-on-2-yl)alanine’s isoxazolinone group is linked to nitrogen metabolism in plants .

- Buffering Capacity : Unlike unmodified beta-alanine, which enhances intracellular buffering in muscles, the pyrrolidine-substituted derivative lacks significant buffering utility due to steric hindrance from the heterocyclic group .

Actividad Biológica

N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyrrole ring structure, which is known for its involvement in various biological processes. The compound's beta-alanine moiety adds distinct properties that enhance its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds and participate in other interactions with biological molecules, influencing pathways related to antiviral and antibacterial activities.

Antiviral Properties

Research indicates that derivatives of pyrrole-containing compounds, including this compound, have shown promise in treating viral infections such as HIV. These compounds may inhibit viral replication through their interaction with viral proteins .

Antibacterial Activity

Recent studies have demonstrated significant antibacterial effects of compounds related to this compound. For instance, derivatives containing similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria that were markedly lower than conventional antibiotics like Oxytetracycline .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 7.8 | Staphylococcus aureus |

| Other Pyrrole Derivatives | 15.6 | Escherichia coli |

Case Studies and Research Findings

- Synthesis and Bioassay : A study synthesized novel 1-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine derivatives and evaluated their antibacterial activity against various strains. The results indicated that these derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Screening : In another study focusing on antiviral properties, pyrrole derivatives were screened for their ability to inhibit HIV replication. The findings suggested that the structural features of this compound contribute significantly to its efficacy as an antiviral agent .

- Comparative Studies : Comparisons with other pyrrole derivatives highlighted the unique properties of this compound, particularly its enhanced solubility and bioavailability which are critical for therapeutic applications .

Q & A

Q. What is the biochemical role of N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine in modulating cellular buffering capacity?

Beta-alanine derivatives, including structurally related compounds, enhance intracellular buffering by increasing muscle carnosine concentrations. This is critical in high-intensity exercise scenarios, where acidosis limits performance. Experimental protocols for assessing buffering capacity should measure intramuscular carnosine via HPLC or proton magnetic resonance spectroscopy (¹H-MRS) pre- and post-supplementation . Studies should prioritize highly trained cohorts to isolate buffering effects from confounding variables like training status .

Q. What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Structural analogs (e.g., 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine) require storage in inert atmospheres at 2–8°C, protected from light, to prevent oxidation or degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks can predict shelf life. Analytical methods like LC-MS or NMR should track purity and degradation products .

Q. How can researchers synthesize and characterize this compound?

Synthesis typically involves coupling beta-alanine with a substituted pyrrolidine precursor via carbodiimide-mediated amidation. Characterization requires multi-nuclear NMR (¹H, ¹³C) to confirm regiochemistry and LC-HRMS for mass validation. X-ray crystallography (using tools like ORTEP-3) can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the dose-response relationship between this compound and muscle carnosine elevation?

Double-blind, placebo-controlled trials with staggered dosing (e.g., 3–6 g/day split into 2–3 doses) over 4–12 weeks are recommended. Muscle biopsies or ¹H-MRS should quantify carnosine, while performance metrics (e.g., time-to-exhaustion at 110% VO₂max) correlate physiological effects. Note: High doses may induce paresthesia, necessitating slow-release formulations .

Q. How does this compound interact with neurotransmitter systems to influence cognitive function?

Preliminary evidence suggests beta-alanine derivatives may modulate GABAergic or glutamatergic pathways. In vitro models (e.g., primary neuronal cultures) should assess receptor binding affinity via radioligand assays. In vivo, combine Morris water maze tests with microdialysis to measure extracellular glutamate/GABA levels in hippocampal regions .

Q. What analytical methods are suitable for detecting this compound metabolites in biological matrices?

High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 363.1365 Da for C₂₀H₂₆ClNOS derivatives) enables precise metabolite identification. Pair with stable isotope-labeled internal standards (e.g., ¹³C-beta-alanine) to correct for matrix effects in plasma or urine samples .

Q. How can researchers resolve contradictions in the literature regarding the neuroprotective efficacy of beta-alanine derivatives?

Meta-analyses should stratify studies by dosage, duration, and population (e.g., healthy vs. neurodegenerative models). Confounding factors like dietary carnosine intake or genetic polymorphisms in carnosine synthase (CARNS1) must be controlled. Mechanistic studies using CRISPR-edited cell lines can clarify molecular targets .

Q. What are the implications of this compound’s structural analogs in pesticide development?

Derivatives like ethyl-N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine (benfuracarb) act as carbamate insecticides by inhibiting acetylcholinesterase. Structure-activity relationship (SAR) studies should modify the pyrrolidine ring’s substitution pattern to optimize target selectivity and reduce mammalian toxicity .

Methodological Considerations

- Buffering Capacity Assays : Use blood bicarbonate (HCO₃⁻) thresholds (≥4 mmol/L) and pH-stable fluorescent dyes (e.g., BCECF-AM) for real-time intracellular pH monitoring .

- Cognitive Testing : Combine beta-alanine supplementation with fMRI to map activation changes in prefrontal cortex during executive function tasks .

- Synthetic Yield Optimization : Employ Design of Experiments (DoE) to refine reaction parameters (e.g., solvent polarity, temperature) for amide bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.